molecular formula C15H18N4O3 B13985775 Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate

Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate

Cat. No.: B13985775
M. Wt: 302.33 g/mol
InChI Key: SLRPLAYTYOWLMI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, an aminopyrimidine moiety, and a phenylcarbamate linkage. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . This reaction yields the desired compound in excellent yields. The structures of the synthesized compounds are characterized using spectroscopic techniques such as NMR and IR spectroscopy.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylcarbamates.

Scientific Research Applications

Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate is unique due to its specific structure, which combines an aminopyrimidine moiety with a phenylcarbamate linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

tert-butyl N-[4-(2-aminopyrimidin-4-yl)oxyphenyl]carbamate

InChI

InChI=1S/C15H18N4O3/c1-15(2,3)22-14(20)18-10-4-6-11(7-5-10)21-12-8-9-17-13(16)19-12/h4-9H,1-3H3,(H,18,20)(H2,16,17,19)

InChI Key

SLRPLAYTYOWLMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=NC(=NC=C2)N

Origin of Product

United States

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